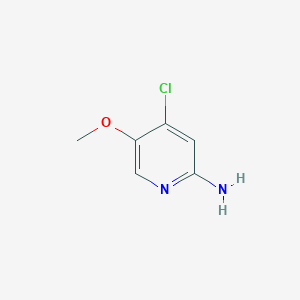
4-Chloro-5-methoxypyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-methoxypyridin-2-amine is a useful research compound. Its molecular formula is C6H7ClN2O and its molecular weight is 158.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that 4-Chloro-5-methoxypyridin-2-amine exhibits significant antimicrobial properties, particularly against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 0.29 μM |
| Escherichia coli | 0.81 μM |
A study demonstrated that treatment with this compound not only inhibited bacterial growth but also reduced biofilm formation, which is essential in persistent infections.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential.
Data Table: Anticancer Activity in Xenograft Models
| Cancer Type | Tumor Growth Inhibition (%) |
|---|---|
| Head and Neck Cancer | 45% |
| Breast Cancer | 30% |
In mouse xenograft models, it demonstrated significant tumor growth inhibition, suggesting its potential as an anticancer agent.
Case Study on Antibacterial Efficacy
A study focused on the antibacterial efficacy of this compound against MRSA highlighted its ability to inhibit bacterial growth effectively while minimizing cytotoxic effects on human cells. This characteristic is vital for therapeutic applications where selective toxicity is desired.
Case Study on Anticancer Activity
In a recent investigation into its anticancer properties, researchers found that treatment with this compound led to increased levels of caspase activity in treated cancer cells compared to controls, indicating that it effectively triggers apoptosis.
Propiedades
IUPAC Name |
4-chloro-5-methoxypyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-5-3-9-6(8)2-4(5)7/h2-3H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPDAJTXPXMXPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













